molecular formula C22H31N3O2 B14989655 N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14989655
M. Wt: 369.5 g/mol
InChI Key: CFARTQNPGIHAAZ-UHFFFAOYSA-N
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Description

N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that combines an indole moiety with a pyrrolidine ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in inflammatory and viral pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety with a pyrrolidine ring, which is not commonly found in other similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

N-hexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H31N3O2/c1-3-4-5-6-10-23-22(27)18-13-21(26)25(15-18)11-9-17-14-24-20-8-7-16(2)12-19(17)20/h7-8,12,14,18,24H,3-6,9-11,13,15H2,1-2H3,(H,23,27)

InChI Key

CFARTQNPGIHAAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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